molecular formula C11H15Cl B8522835 1-Chloro-2,6-diethyl-4-methylbenzene

1-Chloro-2,6-diethyl-4-methylbenzene

Cat. No. B8522835
M. Wt: 182.69 g/mol
InChI Key: CQKJMEVQJREFRF-UHFFFAOYSA-N
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Patent
US08334417B2

Procedure details

To an initial charge of 65 ml of 36% aqueous HCl are added, in portions, 16.33 g [0.1 mol] of 2,6-diethyl-4-methylaniline. The resulting thick suspension is stirred at 65° C. for 5 minutes. It is then cooled to −10° C., and a solution of 8 g [0.116 mol] of NaNO2 in 35 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 80 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 30 minutes into a solution, heated to 70° C., of 13.9 g [0.05 mol] of FeSO4×7H2O in 65 ml of 36% aqueous HCl. The reaction mixture is then stirred at 65-75° C. for another 1 hour, allowed to cool to room temperature and admixed with 200 ml of water, the phases are separated and the aqueous phase is extracted three times with 50 ml each time of methylene chloride. The combined organic phases are washed twice with 25 ml each time of water, dried and concentrated under reduced pressure. This gives 17.3 g of an oil which, according to GC, contains 87.6% 2,6-diethyl-4-methylchlorobenzene (83% of theory).
Quantity
16.33 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeSO4
Quantity
13.9 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH2:11][CH3:12])[C:4]=1N)[CH3:2].N([O-])=O.[Na+].S(=O)(=O)(O)N.[ClH:22]>O>[CH2:1]([C:3]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH2:11][CH3:12])[C:4]=1[Cl:22])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
16.33 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC(=C1)C)CC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mg
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
FeSO4
Quantity
13.9 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting thick suspension is stirred at 65° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
does not exceed −5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C.
WAIT
Type
WAIT
Details
is metered within about 30 minutes into a solution
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at 65-75° C. for another 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with 50 ml each time of methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed twice with 25 ml each time of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)C1=C(C(=CC(=C1)C)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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